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Compound of Interest

Compound Name: Stevia Powder

Cat. No.: B15541331

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the comprehensive
analysis of stevia powder, a natural, low-calorie sweetener. The methodologies outlined below
cover the quantification of active ingredients (steviol glycosides), identification of impurities, and
characterization of physical properties, which are critical for quality control, formulation
development, and regulatory compliance.

Quantification of Steviol Glycosides by High-
Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely
used method for the quantitative analysis of steviol glycosides in stevia powder. The Joint
FAO/WHO Expert Committee on Food Additives (JECFA) has established standardized
methods that serve as a benchmark for quality assessment.[1][2][3]

Experimental Protocol: HPLC-UV

This protocol is a composite based on established methods for the analysis of major steviol
glycosides.[3][4][5]

1.1. Sample Preparation:

o Accurately weigh 100 mg of stevia powder into a 100 mL volumetric flask.
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Dissolve the powder in approximately 70 mL of the mobile phase (see section 1.2).

Sonicate for 15 minutes to ensure complete dissolution.

Bring the flask to volume with the mobile phase and mix thoroughly.

Filter the solution through a 0.45 um syringe filter into an HPLC vial.

1.2. Chromatographic Conditions:

e Instrument: HPLC system with a UV detector.

e Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 um particle size).[3][5]

» Mobile Phase: A mixture of acetonitrile and 10 mmol/L sodium phosphate buffer (pH 2.6) in a
ratio of 32:68 (v/v).[4][5]

e Flow Rate: 1.0 mL/min.[3][4]

e Column Temperature: 40 °C.[3][4]

e Detection Wavelength: 210 nm.[1][5][6]
* Injection Volume: 20 pL.[4]

1.3. Data Analysis:

« ldentify and quantify the individual steviol glycosides by comparing their retention times and
peak areas with those of certified reference standards.

o Construct a calibration curve for each steviol glycoside using a series of standard solutions
of known concentrations.

Experimental Workflow: HPLC Analysis of Stevia
Powder
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Figure 1. Workflow for the HPLC analysis of steviol glycosides.

yuantitati E . HPLC Methods

) . ] Limit of Limit of
Steviol Linearity . .
. Detection Quantification Reference
Glycoside Range (mgl/kg)
(LOD) (mg/kg)  (LOQ) (mglkg)

Rebaudioside A 1-50 0.11 - 0.56 0.33-1.69 [4]
Stevioside 1-50 0.11 - 0.56 0.33-1.69 [4]
Rebaudioside D 1-50 0.11-0.56 0.33-1.69 [4]
Rebaudioside C 1-50 0.11 - 0.56 0.33-1.69 [4]
Dulcoside A 1-50 0.11-0.56 0.33-1.69 [4]
Steviolbioside 1-50 0.11 - 0.56 0.33-1.69 [4]
Rebaudioside B 1-50 0.11 - 0.56 0.33-1.69 [4]

Impurity Profiling and Trace Analysis by Liquid
Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS are powerful techniques for the identification and quantification of minor

steviol glycosides and potential impurities at low concentrations.[7][8] The high sensitivity and

selectivity of mass spectrometry allow for a more comprehensive characterization of stevia

powder.
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Experimental Protocol: LC-MS/MS

This protocol provides a general framework for the analysis of steviol glycosides using LC-
MS/MS.

2.1. Sample Preparation:

Accurately weigh 10 mg of stevia powder into a 10 mL volumetric flask.

Extract with 8 mL of a methanol-water solution (e.g., 70:30 v/v) by sonicating for 20 minutes.
Bring to volume with the extraction solvent and mix.

Centrifuge the extract at 4000 rpm for 10 minutes.

Dilute the supernatant appropriately with the initial mobile phase.

Filter the diluted sample through a 0.22 um syringe filter before injection.

2.2. LC-MS/MS Conditions:

Instrument: LC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 yum particle size).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high
percentage to elute all compounds, and then re-equilibrate. A specific gradient should be
optimized based on the analytes of interest.

Flow Rate: 0.3 mL/min.
lonization Source: Electrospray lonization (ESI) in negative mode.[8]

MS Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision
energy for each steviol glycoside using standard solutions. Monitor specific precursor-to-
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product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantification.
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Figure 2. Interrelation of analytical techniques for stevia powder.

Quantitative Data Summary: LC-MS Methods
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Steviol Linearity

Glycoside Range (ugimL) Recovery (%) RSD (%) Reference
Stevioside 0.1-20 90 - 105 1.74-5.01 [8]
Rebaudioside A 0.1-20 90 - 105 1.74-5.01 [8]
Rebaudioside B 0.1-20 90 - 105 1.74-5.01 [8]
Rebaudioside C 0.1-20 90 - 105 1.74 -5.01 [8]
Rebaudioside D 0.1-20 90 - 105 1.74-5.01 [8]
Dulcoside A 0.1-20 90 - 105 1.74-5.01 [8]
Rubusoside 0.1-20 90 - 105 1.74 -5.01 [8]
Steviolbioside 0.1-20 90 - 105 1.74-5.01 [8]

Structural Elucidation by Nuclear Magnetic
Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural identification and
elucidation of steviol glycosides and any novel or unexpected compounds.[9][10][11] Both 1D
(*H, 8C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed for complete spectral
assignment.

Experimental Protocol: *H and **C NMR

3.1. Sample Preparation:

¢ Dissolve 5-10 mg of the purified stevia powder or isolated compound in a suitable
deuterated solvent (e.g., pyridine-ds, DMSO-ds, or a mixture). A pyridine-ds-DMSO-ds (6:1)
mixture has been shown to provide good signal separation.[9]

e Transfer the solution to a 5 mm NMR tube.
3.2. NMR Acquisition:

e Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).
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e Experiments:

o 'H NMR: Acquire standard proton spectra to observe the chemical shifts, coupling
constants, and integration of proton signals.

o 13C NMR: Acquire proton-decoupled carbon spectra to identify the number and type of
carbon atoms.

o 2D NMR:

= COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling
networks.

» HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for connecting different
structural fragments.

3.3. Data Analysis:
e Process the NMR data using appropriate software.

» Assign the *H and 3C chemical shifts for the steviol backbone and the attached sugar
moieties by detailed analysis of the 1D and 2D spectra.[10][12]

o Compare the spectral data with published literature values for known steviol glycosides to
confirm their identity.

Analysis of Physical Properties

The physical properties of stevia powder, such as flowability and thermal characteristics, are
important for handling, processing, and storage.

Experimental Protocol: Flow and Thermal Property
Analysis
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4.1. Flowability Measurement:

e Instrument: Powder Flow Tester.

e Parameters to Measure:
o Angle of Internal Friction: Measures the friction between powder particles.
o Effective Angle of Internal Friction: Relates to the stress state in a powder bed.
o Flow Index: A dimensionless number indicating the ease of flow.

o Procedure: Follow the instrument manufacturer's instructions for determining these
parameters at controlled moisture content levels.[13][14]

4.2. Thermal Property Measurement:

e Instrument: Thermal Properties Analyzer (e.g., KD2 Pro).

e Parameters to Measure:
o Thermal Conductivity: The ability of the powder to conduct heat.
o Thermal Diffusivity: The rate at which heat propagates through the powder.
o Volumetric Specific Heat: The heat capacity per unit volume.

e Procedure: Use the appropriate sensor and follow the instrument's protocol for measuring
the thermal properties of the stevia powder at different moisture contents.[13][14]

Quantitative Data Summary: Physical and Proximate
Properties of Stevia Powder
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BENCHE

Property Value Range Unit Reference

Physical Properties

Angle of Internal

= 41.13 - 46.3 ° [13][14]
Friction
Effective Angle of

o 47.8-52.5 ° [13][14]
Internal Friction
Flow Index 0.27-0.48 - [13][14]
Thermal Conductivity 0.091 - 0.115 W-m~-1.K-1 [13][14]
Thermal Diffusivity 0.103-0.121 mmz2.s~1 [13][14]
Volumetric Specific

0.865 - 1.019 MJ-m—3.K-1 [13][14]

Heat
Proximate
Composition
Moisture 3.95-7.2 % [15][16]
Ash 8.75-11.9 % [15][16]
Crude Protein 10.64 - 16 % [15][16]
Crude Fat 3.73-5.47 % [16]
Crude Fiber 7.60 - 15.52 % [15][16]
Carbohydrate 31.2 - 63.59 % [15][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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